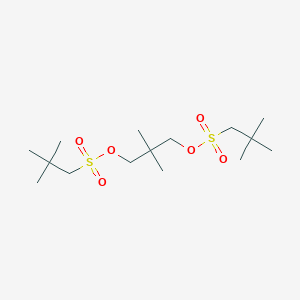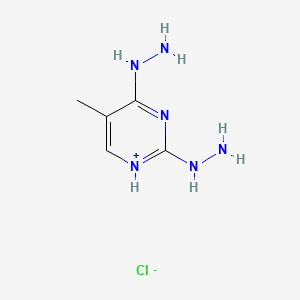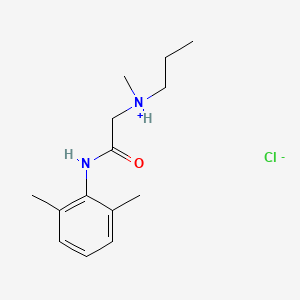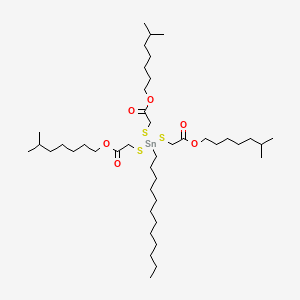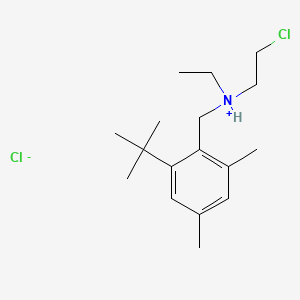
(2-tert-butyl-4,6-dimethylphenyl)methyl-(2-chloroethyl)-ethylazanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-tert-butyl-4,6-dimethylphenyl)methyl-(2-chloroethyl)-ethylazanium;chloride is a complex organic compound that belongs to the class of quaternary ammonium salts These compounds are known for their diverse applications in various fields such as chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-butyl-4,6-dimethylphenyl)methyl-(2-chloroethyl)-ethylazanium;chloride typically involves the alkylation of a tertiary amine with an alkyl halide. The reaction can be carried out under mild conditions, often in the presence of a solvent such as acetonitrile or dichloromethane. The reaction is usually facilitated by heating and may require a catalyst to improve yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
化学反応の分析
Types of Reactions
(2-tert-butyl-4,6-dimethylphenyl)methyl-(2-chloroethyl)-ethylazanium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide (OH-) or alkoxides (RO-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of quaternary ammonium salts with different substituents.
科学的研究の応用
Chemistry
In chemistry, (2-tert-butyl-4,6-dimethylphenyl)methyl-(2-chloroethyl)-ethylazanium;chloride can be used as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture.
Biology
The compound may have applications in biological research, particularly in studies involving cell membranes and ion transport due to its quaternary ammonium structure.
Medicine
In medicine, quaternary ammonium compounds are often explored for their antimicrobial properties. This compound could potentially be investigated for similar uses.
Industry
Industrially, the compound might be used in the formulation of disinfectants, surfactants, and other specialty chemicals.
作用機序
The mechanism of action of (2-tert-butyl-4,6-dimethylphenyl)methyl-(2-chloroethyl)-ethylazanium;chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound may interact with specific molecular targets, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Benzalkonium chloride: A well-known quaternary ammonium compound used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound used in various applications, including as a surfactant and in DNA extraction.
Uniqueness
(2-tert-butyl-4,6-dimethylphenyl)methyl-(2-chloroethyl)-ethylazanium;chloride is unique due to its specific structural features, such as the presence of tert-butyl and dimethylphenyl groups, which may confer distinct chemical and biological properties compared to other quaternary ammonium compounds.
特性
CAS番号 |
66903-07-9 |
|---|---|
分子式 |
C17H29Cl2N |
分子量 |
318.3 g/mol |
IUPAC名 |
(2-tert-butyl-4,6-dimethylphenyl)methyl-(2-chloroethyl)-ethylazanium;chloride |
InChI |
InChI=1S/C17H28ClN.ClH/c1-7-19(9-8-18)12-15-14(3)10-13(2)11-16(15)17(4,5)6;/h10-11H,7-9,12H2,1-6H3;1H |
InChIキー |
XBYUPQOADDKLNS-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CCCl)CC1=C(C=C(C=C1C(C)(C)C)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



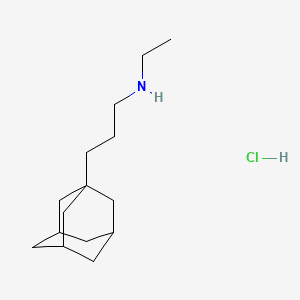
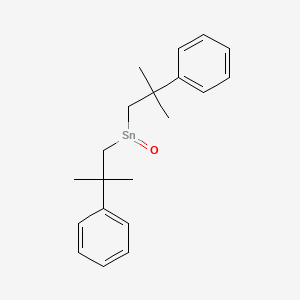
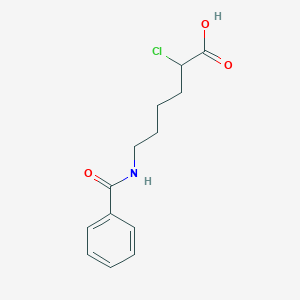
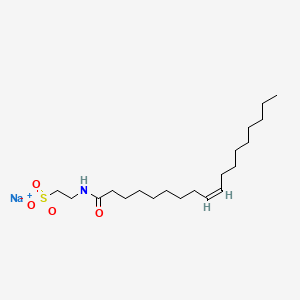
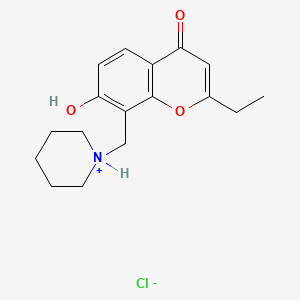
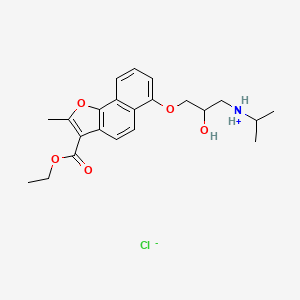
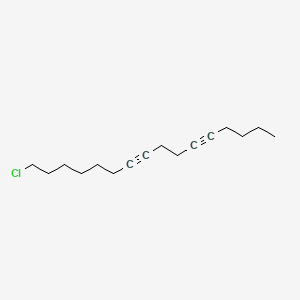
![N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B13761787.png)
